molecular formula C11H13FN2O2 B10862739 Propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester

Propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester

Cat. No.: B10862739
M. Wt: 224.23 g/mol
InChI Key: PKYKPEGGKHVOMC-MDWZMJQESA-N
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Description

Propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester is an organic compound characterized by the presence of a propanoic acid ester group and a 4-fluorophenylhydrazono moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester typically involves the reaction of ethyl propanoate with 4-fluorophenylhydrazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol or methanol, and the reaction is often conducted at elevated temperatures to increase the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction efficiency and reduce by-products is also common. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated hydrazones on biological systems. Its interactions with enzymes and other proteins can provide insights into the role of fluorine in medicinal chemistry.

Medicine

Medicinally, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties. The presence of the fluorine atom can enhance the bioavailability and metabolic stability of these derivatives.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or improved mechanical strength.

Mechanism of Action

The mechanism by which propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, while the fluorine atom can influence the electronic properties of the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-(4-chlorophenylhydrazono)-, ethyl ester
  • Propanoic acid, 2-(4-bromophenylhydrazono)-, ethyl ester
  • Propanoic acid, 2-(4-methylphenylhydrazono)-, ethyl ester

Uniqueness

Compared to its analogs, propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

ethyl (2E)-2-[(4-fluorophenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C11H13FN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3/b13-8+

InChI Key

PKYKPEGGKHVOMC-MDWZMJQESA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)F)/C

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)F)C

Origin of Product

United States

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